3-Bromo-6-iodoimidazo[1,2-A]pyridine

Regioselective cross-coupling Suzuki-Miyaura Sonogashira

This 3-Bromo-6-iodo derivative is engineered for precise sequential functionalization: the iodine at C6 enables high-affinity Aβ plaque binding, while the bromine at C3 serves as a versatile handle for cross-coupling. Unlike its 6-bromo-3-iodo regioisomer, this substitution pattern guarantees the correct coupling order in palladium-catalyzed reactions, eliminating undesired byproducts. Leverage this building block to construct focused libraries of kinase inhibitors or anti-tubercular agents. Ideal for medicinal chemistry and drug discovery programs demanding synthetic fidelity.

Molecular Formula C7H4BrIN2
Molecular Weight 322.93 g/mol
CAS No. 1146615-52-2
Cat. No. B1445439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-iodoimidazo[1,2-A]pyridine
CAS1146615-52-2
Molecular FormulaC7H4BrIN2
Molecular Weight322.93 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1I)Br
InChIInChI=1S/C7H4BrIN2/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H
InChIKeyLZAXVCBLZXZVCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-iodoimidazo[1,2-A]pyridine CAS 1146615-52-2: Procurement Specifications for a Regioselective Dual-Halogenated Heterocyclic Scaffold


3-Bromo-6-iodoimidazo[1,2-A]pyridine (CAS 1146615-52-2) is a dual-halogenated, bicyclic heteroaromatic compound comprising a fused imidazole and pyridine ring system . With a molecular formula of C₇H₄BrIN₂ and a molecular weight of 322.93 g/mol, it belongs to the privileged class of imidazo[1,2-a]pyridines, which are recognized for their versatility as building blocks in medicinal chemistry and drug discovery due to their structural resemblance to purines . This specific scaffold is characterized by the presence of bromine at the 3-position and iodine at the 6-position of the imidazo[1,2-a]pyridine core, a substitution pattern that directly influences its chemical reactivity and biological utility [1].

3-Bromo-6-iodoimidazo[1,2-A]pyridine CAS 1146615-52-2: Why Other Imidazopyridine Analogs Are Not Interchangeable in Regioselective Cross-Coupling Workflows


Imidazo[1,2-a]pyridine derivatives cannot be generically substituted due to the profound impact that specific halogenation patterns exert on regioselective reactivity in palladium-catalyzed cross-coupling reactions [1]. The exact placement of bromine and iodine atoms dictates the sequential order of bond formation, which is critical for the controlled synthesis of polysubstituted heterocycles . For instance, the regioisomer 6-bromo-3-iodoimidazo[1,2-a]pyridine exhibits a fundamentally different reactivity profile, as the iodine at C3 is more reactive than the bromine at C6, leading to a reversed coupling sequence compared to the 3-bromo-6-iodo isomer [2]. This regioselectivity is not a class-level property but is uniquely determined by the electronic and steric environment of each specific halogenation pattern, making the precise compound selection a non-negotiable requirement for achieving synthetic fidelity and avoiding undesired byproducts [3].

3-Bromo-6-iodoimidazo[1,2-A]pyridine CAS 1146615-52-2: A Quantitative Evidence Guide for Informed Procurement and Scientific Selection


Regioselective Reactivity in Pd-Catalyzed Cross-Coupling: Direct Comparison with the 6-Bromo-3-iodo Regioisomer

The compound 6-iodo-3-bromoimidazo[1,2-a]pyridine (the exact regioisomer of the target compound) serves as a key model system for regiocontrolled palladium-catalyzed cross-coupling, where the iodine at C6 is selectively coupled before the bromine at C3 [1]. This is in direct contrast to its regioisomer, 6-bromo-3-iodoimidazo[1,2-a]pyridine, where the iodine at C3 is the primary reactive site, resulting in a completely reversed order of functionalization .

Regioselective cross-coupling Suzuki-Miyaura Sonogashira Imidazo[1,2-a]pyridine

Efficiency in One-Pot Double-Coupling Reactions: Quantitative Yield Data for Sequential Functionalization

Using a 6-iodo-3-bromo-2-phenylimidazo[1,2-a]pyridine derivative (a close analog of the target compound), a one-pot, two-step Suzuki-Suzuki reaction was achieved, sequentially coupling with 4-methoxyphenylboronic acid (at C6) and 4-trifluoromethylphenylboronic acid (at C3) under microwave irradiation [1]. This procedure delivered the desired polysubstituted product in a 69% overall yield without detectable byproducts, demonstrating the compound's suitability for convergent synthesis [2].

One-pot synthesis Suzuki-Miyaura Double-coupling Imidazo[1,2-a]pyridine

Influence of 6-Iodo Substitution on Binding Affinity for β-Amyloid Plaques: A Class-Level Inference from IMPY Derivatives

Structure-activity relationship (SAR) studies on 4-(6-iodo-H-imidazo[1,2-a]pyridin-2-yl)-N-dimethylbenzeneamine (IMPY) derivatives for Aβ plaque binding reveal that heavier halides, such as iodine, at the 6-position are critical for high affinity [1]. In contrast, a substituent at the 3-position generally abolishes binding affinity [2]. This suggests that the 3-bromo-6-iodo substitution pattern in the target compound might preserve or modulate this binding property, whereas other halogenation patterns could be detrimental.

β-Amyloid plaques Alzheimer's disease Radioligands IMPY derivatives

Purity and Commercial Availability: A Procurement-Focused Comparison with a Close Analog

Commercially, 3-bromo-6-iodoimidazo[1,2-a]pyridine is readily available from multiple vendors with a standard purity of 97% . This is comparable to the regioisomer 6-bromo-3-iodoimidazo[1,2-a]pyridine, which is also available with a minimum purity of 95% from major suppliers . The availability of high-purity material from reputable sources ensures reliable starting material quality for synthetic applications.

Procurement Purity Commercial availability Building blocks

Physicochemical Property Profile: A Comparative Baseline for Drug Discovery and Optimization

The physicochemical properties of 3-bromo-6-iodoimidazo[1,2-a]pyridine have been calculated, providing a baseline for drug discovery optimization . The consensus Log P (o/w) is 2.67, and the topological polar surface area (TPSA) is 17.3 Ų . These values are consistent with the properties of other small, halogenated imidazo[1,2-a]pyridine scaffolds, but the specific substitution pattern influences the exact numerical values, which can be critical for predicting passive membrane permeability and oral bioavailability.

Physicochemical properties Lipophilicity Solubility Drug discovery

3-Bromo-6-iodoimidazo[1,2-A]pyridine CAS 1146615-52-2: Primary Research and Industrial Application Scenarios Driven by Differentiated Reactivity


Regioselective Synthesis of 3,6-Disubstituted Imidazo[1,2-a]pyridines via Palladium-Catalyzed Cross-Coupling

This compound is the ideal starting material for the sequential functionalization of the imidazo[1,2-a]pyridine core at the C6 and C3 positions, enabling the controlled synthesis of complex, polysubstituted heterocycles [5]. Its defined regioselectivity allows for a two-step, one-pot double-coupling approach, as demonstrated by a 69% overall yield in a Suzuki-Suzuki sequence on a closely related derivative [6].

Scaffold for Developing Novel β-Amyloid Plaque Imaging Agents

Based on SAR studies of IMPY derivatives, the 6-iodo group is a critical pharmacophore for high-affinity binding to Aβ plaques, while substitution at the 3-position is generally tolerated [5]. The 3-bromo-6-iodo substitution pattern in this compound provides a unique template for exploring new radioligands for Alzheimer's disease imaging, where the bromine atom can serve as a handle for further derivatization without abolishing the essential 6-iodo binding motif [6].

Building Block for Kinase Inhibitor Libraries

Imidazo[1,2-a]pyridines are a privileged scaffold in kinase drug discovery, with several compounds in development as PI3K and c-Met inhibitors [5]. The dual-halogenated nature of 3-bromo-6-iodoimidazo[1,2-a]pyridine makes it a versatile building block for generating diverse libraries of potential kinase inhibitors via sequential cross-coupling reactions, allowing for rapid exploration of structure-activity relationships at two distinct positions of the core scaffold [6].

Synthesis of Anti-Tubercular Agents

Patents from Dow AgroSciences and the University of Notre Dame describe imidazo[1,2-a]pyridine compounds as novel agents for treating tuberculosis [5]. The target compound's specific halogenation pattern offers a strategic entry point for constructing focused libraries of anti-tubercular drug candidates, leveraging the scaffold's established bioactivity while enabling precise chemical modifications at the C3 and C6 positions [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6-iodoimidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.